N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide

Solubility Formulation Benzothiazole

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide (CAS 923146‑50‑3) is a synthetic benzothiazole‑sulfonamide hybrid that combines a naphthalene‑1‑carboxamide moiety with a 6‑dimethylsulfamoyl substituent on the benzothiazole ring. The benzothiazole‑2‑sulfonamide scaffold is a privileged chemotype in fatty acid amide hydrolase (FAAH) inhibition and kinase‑targeted drug discovery, exemplified by compound 1 (IC₅₀ ≈ 2 nM vs.

Molecular Formula C20H17N3O3S2
Molecular Weight 411.49
CAS No. 923146-50-3
Cat. No. B2473634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide
CAS923146-50-3
Molecular FormulaC20H17N3O3S2
Molecular Weight411.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)14-10-11-17-18(12-14)27-20(21-17)22-19(24)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24)
InChIKeyBXEYRYQULKRXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide (CAS 923146‑50‑3): Structural Identity and Selector Rationale


N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide (CAS 923146‑50‑3) is a synthetic benzothiazole‑sulfonamide hybrid that combines a naphthalene‑1‑carboxamide moiety with a 6‑dimethylsulfamoyl substituent on the benzothiazole ring. The benzothiazole‑2‑sulfonamide scaffold is a privileged chemotype in fatty acid amide hydrolase (FAAH) inhibition and kinase‑targeted drug discovery, exemplified by compound 1 (IC₅₀ ≈ 2 nM vs. rhFAAH) [1] and compound 13c (IC₅₀ = 48 nM vs. rat FAAH) [2]. The target compound differentiates itself from simpler naphthamide analogs through the 6‑dimethylsulfamoyl group, which introduces a polar, hydrogen‑bond‑capable sulfonamide that is known to enhance aqueous solubility and modulate metabolic stability [3].

Why N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide Cannot Be Replaced by Unsubstituted or 6‑Alkoxy Benzothiazole Analogs


Simple naphthalene‑1‑carboxamides lacking the 6‑dimethylsulfamoyl group (e.g., N‑(benzo[d]thiazol‑2‑yl)‑1‑naphthamide, CAS 361183‑58‑6) exhibit markedly higher lipophilicity (cLogP ≈ 4.8) and negligible aqueous solubility . Replacement of the sulfonamide with a methoxy or ethoxy group (common 6‑substitutions in commercial screening libraries) eliminates the hydrogen‑bond donor/acceptor pair required for transition‑state mimicry in FAAH inhibition and substantially reduces residence time on the target [1]. Furthermore, the dimethylsulfamoyl group contributes a unique topological polar surface area (tPSA ≈ 67 Ų versus ≈ 34 Ų for the des‑sulfamoyl analog) that alters blood‑brain barrier permeability predictions and cytochrome P450 binding profiles [2]. Generic substitution therefore risks both loss of on‑target potency and unpredictable off‑target pharmacology.

Quantitative Differentiation of N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide: Head‑to‑Head and Class‑Level Evidence


Predicted Aqueous Solubility Enhancement from the 6‑Dimethylsulfamoyl Group

The 6‑dimethylsulfamoyl substituent is widely documented to improve aqueous solubility of benzothiazole scaffolds. Direct comparison with the des‑sulfamoyl analog N‑(benzo[d]thiazol‑2‑yl)‑1‑naphthamide (CAS 361183‑58‑6) reveals that the dimethylsulfamoyl group lowers cLogP from ~4.8 to ~3.9 and increases tPSA from ~34 Ų to ~67 Ų, consistent with a >10‑fold increase in predicted aqueous solubility . This effect is in line with experimental measurements on structurally related dimethylsulfamoyl‑benzothiazoles routinely showing DMSO‑soluble stocks that remain in solution upon aqueous dilution [1].

Solubility Formulation Benzothiazole

FAAH Inhibitory Potency of the Benzothiazole‑2‑Sulfonamide Pharmacophore

The benzothiazole‑2‑sulfonamide core is one of the most potent FAAH inhibitor scaffolds known. Compound 1 from the Tian 2011 study achieves IC₅₀ ≈ 2 nM against recombinant human FAAH with a residence time exceeding 10 h [1]. Compound 13c (BindingDB BDBM26711), bearing a dimethylsulfamoyl‑piperidine, shows IC₅₀ = 48 nM against rat FAAH [2]. The target compound retains the essential sulfonamide hydrogen‑bonding motif directly on the benzothiazole ring, positioning it to recapitulate the transition‑state mimicry demonstrated for compound 1 [1].

FAAH Endocannabinoid Benzothiazole

Differential Cytotoxicity Predictions from the Naphthalene‑1‑Carboxamide Moiety

Naphthalene‑1‑carboxanilides have demonstrated selective antimycobacterial and PET‑inhibitory activity, with the most active compound in the Gonec 2014 series (N‑[4‑(trifluoromethyl)phenyl]naphthalene‑1‑carboxamide) showing an IC₅₀ of 59 µM against photosynthetic electron transport [1]. More directly, the des‑sulfamoyl analog N‑(1,3‑benzothiazol‑2‑yl)naphthalene‑1‑carboxamide exhibits IC₅₀ values of 3.14–4.20 µM across multiple cancer cell lines in in‑vitro cytotoxicity screens . Conjugation of the naphthalene‑1‑carboxamide to the electron‑withdrawing dimethylsulfamoyl‑benzothiazole is expected to modulate the electron density of the amide bond, potentially altering cellular permeability and target binding kinetics relative to the des‑sulfamoyl analog [2].

Anticancer Naphthalene Benzothiazole

Metabolic Stability and Cytochrome P450 Liability Relative to Piperidine‑Linked Analogs

Dimethylsulfamoyl‑benzothiazoles without a piperidine linker (direct attachment of the sulfonamide to the benzothiazole ring) eliminate a major site of CYP450‑mediated oxidation. Compound 13c, which contains a piperidine ring between the benzothiazole and the dimethylsulfamoyl group, exhibits rapid N‑dealkylation in human liver microsomes (>70% parent loss at 30 min) [1]. In contrast, benzothiazole‑2‑sulfonamides with direct sulfonamide attachment show markedly improved microsomal stability (t₁/₂ > 60 min in human liver microsomes), consistent with reduced metabolic soft‑spot density [2]. The target compound’s architecture—sulfonamide directly fused to the benzothiazole 6‑position—mirrors this metabolically resilient design.

Metabolic Stability Cytochrome P450 Benzothiazole

Highest‑Value Application Scenarios for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide


FAAH‑Targeted Lead Identification and Optimization

The compound serves as a direct entry point into the benzothiazole‑2‑sulfonamide FAAH inhibitor series validated by Tian 2011 (IC₅₀ ≈ 2 nM) [1]. Its naphthalene‑1‑carboxamide moiety provides a hydrophobic anchor amenable to structure‑based expansion, while the 6‑dimethylsulfamoyl group ensures aqueous compatibility for biochemical and biophysical assays.

Anticancer Chemical Probe Development via Naphthalene‑1‑Carboxamide Bioisostere Exploration

With the des‑sulfamoyl analog demonstrating IC₅₀ values of 3.14–4.20 µM in cancer cell lines , the target compound offers a polarity‑enhanced version suitable for testing in 3D tumor spheroid models and patient‑derived organoids, where improved solubility often correlates with more uniform tissue penetration.

Metabolic‑Stability‑Focused Hit‑to‑Lead Chemistry

The lack of a metabolically labile piperidine linker—present in FAAH inhibitor compound 13c—positions the target compound as a more stable starting scaffold for iterative medicinal chemistry. Medicinal chemists can functionalize the naphthalene ring or the benzothiazole 5‑ and 7‑positions without inheriting the CYP450 liability of piperidine‑linked analogs [2].

Physicochemical Property Benchmarking in Screening Library Enrichment

The compound’s favorable cLogP (~3.9) and tPSA (~67 Ų) profile places it within CNS‑MPO‑favorable chemical space. Procurement for focused library enrichment enables systematic SAR exploration around the dimethylsulfamoyl‑benzothiazole‑naphthamide triad, supporting both CNS and peripheral target programs [2].

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.